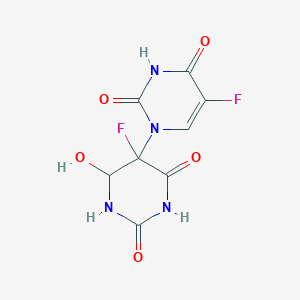
2,2-Diphenylcyclopropanecarboxylic acid
Vue d'ensemble
Description
2,2-Diphenylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered interest due to its unique structural features and potential applications in organic synthesis. The presence of two phenyl groups attached to the cyclopropane ring and a carboxylic acid moiety makes it a versatile compound for various chemical transformations and synthesis of complex molecules .
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those similar to 2,2-diphenylcyclopropanecarboxylic acid, has been explored in several studies. A stereoselective synthesis approach has been used to create enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, which is structurally related to 2,2-diphenylcyclopropanecarboxylic acid . Another study describes an efficient synthesis of 1-aminocyclopropanecarboxylic acid (ACC), which is a key intermediate in the synthesis of cyclopropane-containing compounds . These methods highlight the importance of protecting group strategies and the use of chiral starting materials to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including 2,2-diphenylcyclopropanecarboxylic acid, has been determined using X-ray diffraction methods. The study of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid provides insights into the spatial arrangement of the substituents around the cyclopropane ring. The carboxylic group is found to be nearly orthogonal to the plane of the cyclopropane ring, and the phenyl rings are positioned at dihedral angles that minimize steric hindrance .
Chemical Reactions Analysis
Cyclopropane derivatives undergo a variety of chemical reactions due to the strain in the three-membered ring and the reactivity of the substituents. For instance, the synthesis of fluorinated analogs of cyclopropane carboxylic acids involves cyclopropanation followed by rearrangement and cleavage reactions . Additionally, cyclopropyl building blocks can be transformed into cyclobutenecarboxylates and undergo ring-opening reactions to form complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-diphenylcyclopropanecarboxylic acid derivatives are influenced by the presence of the cyclopropane ring and the phenyl substituents. The X-ray diffraction study reveals specific bond lengths and angles within the cyclopropane ring and the carboxylic group, as well as the formation of hydrogen-bonded chains in the crystal lattice . These structural features are expected to affect the compound's solubility, melting point, and reactivity in chemical reactions.
Applications De Recherche Scientifique
Conformational Analysis and Theoretical Studies
- Conformational Preferences : (2S,3S)-1-Amino-2,3-diphenylcyclopropanecarboxylic acid, a phenylalanine cyclopropane analogue, has been analyzed theoretically to understand its conformational preferences. This study used ab initio HF and DFT methods, revealing insights into the conformational impact of the phenyl groups in these compounds (Casanovas et al., 2003).
- Cyclopropane Analogues : Further conformational analysis of 1-amino-2,2-diphenylcyclopropanecarboxylic acid, another cyclopropane analogue of phenylalanine, indicated a tendency to promote gamma-turn conformations, expanding our understanding of these unique molecular structures (Casanovas et al., 2006).
Chemical Synthesis and Reactions
- Electrosynthesis : The formation of 1-acyl-2,2-diphenylcyclopropanes via mild electrochemical conditions has been explored. These derivatives, through acid-catalyzed ring-opening, lead to various chemically significant compounds, demonstrating the versatility of 2,2-diphenylcyclopropanecarboxylic acid in synthetic chemistry (Oudeyer et al., 2003).
- Photoisomerization Studies : Studies on the cis, trans-photoisomerization of 2,2-diphenylcyclopropanecarboxylic acid derivatives in organized media like zeolites revealed unique chiral induction properties, furthering our understanding of photochemical reactions in constrained environments (Cheung et al., 2000).
Advanced Applications
- Carboxylation with CO2 : The compound has been used in research exploring the carboxylation of aryl- and alkenylboronic esters with CO2 using a catalytic amount of [Rh(OH)(cod)]2. This method has implications for the preparation of various functionalized aryl- and alkenyl-carboxylic acids, highlighting the compound's role in innovative carbon dioxide utilization (Ukai et al., 2006).
- Chiral Derivatizing Agents : 2,2-Disubstituted cyclopropanecarboxylic acids, including 2,2-diphenylcyclopropanecarboxylic acid, have been identified as effective derivatizing agents for analyzing the enantiomeric purity of alcohols and for resolving certain organic compounds, showcasing its utility in stereochemical analysis (Kim et al., 1997).
Mécanisme D'action
Mode of Action
It’s known that the compound’s structure allows it to interact with various biological molecules, potentially influencing their function . The specific interactions and resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cellular metabolism and signal transduction . The downstream effects of these interactions can vary widely and are dependent on the specific context within the cell.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects will depend on its specific interactions with cellular targets and the subsequent biochemical responses .
Action Environment
The action, efficacy, and stability of 2,2-Diphenylcyclopropanecarboxylic acid can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other interacting molecules . Understanding these influences can be key to optimizing the use of this compound.
Propriétés
IUPAC Name |
2,2-diphenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15(18)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOQLBHYDWJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylcyclopropanecarboxylic acid | |
CAS RN |
7150-12-1 | |
| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7150-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,2-Diphenylcyclopropanecarboxylic acid of interest to researchers?
A1: This compound is a cyclopropane analogue of phenylalanine. [, ] Researchers are interested in its ability to influence protein structure, particularly in the context of beta-helix proteins. [] This is because introducing specific structural constraints into proteins can be valuable for nanotechnology applications. []
Q2: How does 2,2-Diphenylcyclopropanecarboxylic acid affect protein structure?
A2: Studies suggest that 2,2-Diphenylcyclopropanecarboxylic acid, specifically the 1-amino-2,2-diphenylcyclopropanecarboxylic acid derivative, exhibits a strong tendency to promote folded conformations, particularly gamma-turn conformations. [, ] This is thought to be due to its constrained cyclopropane structure, which limits its conformational flexibility. [] When substituted for phenylalanine in the turn region of a beta-helix peptide, it was found to enhance the conformational stability of the beta-helix motif. [] This suggests its potential use in designing stable protein-based nanoconstructs. []
Q3: What computational methods have been used to study 2,2-Diphenylcyclopropanecarboxylic acid?
A3: Researchers have utilized a combination of ab initio first-principles calculations and molecular dynamics simulations. [] Ab initio calculations, specifically at the HF and B3LYP levels using various basis sets, were employed to analyze the conformational preferences of a derivative of this compound. [] These calculations provided insights into geometries, energies, and frequencies of different conformations. [] Molecular dynamics simulations were used to investigate the impact of substituting phenylalanine with 1-amino-2,2-diphenylcyclopropanecarboxylic acid in a beta-helix peptide segment. [] This allowed researchers to assess the influence of this substitution on the conformational stability of the beta-helix motif. []
Q4: What is the significance of the conformational preferences of 2,2-Diphenylcyclopropanecarboxylic acid?
A4: The strong preference of 1-amino-2,2-diphenylcyclopropanecarboxylic acid for specific conformations, particularly gamma-turn conformations, is significant because it can influence the overall folding and stability of peptides and proteins. [, ] This control over protein conformation is particularly important in the development of protein-based nanomaterials, where predictable and stable structures are crucial for functionality. []
Q5: Are there any known crystallographic studies on 2,2-Diphenylcyclopropanecarboxylic acid?
A5: Yes, the crystal and molecular structures of S-(+)-2,2-diphenylcyclopropanecarboxylic acid and R-(+)-2,2-diphenyl-1-methylcyclopropanecarboxylic acid have been studied to understand the environments of gas-solid reactions that display anisotropic behavior. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



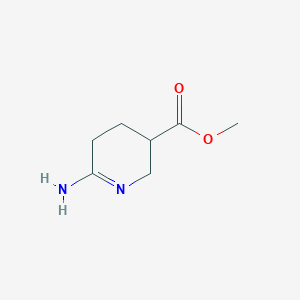
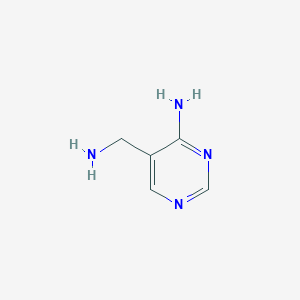
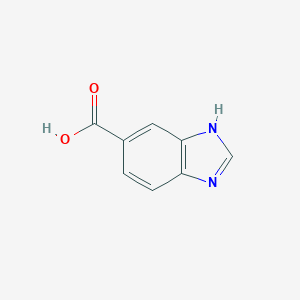
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
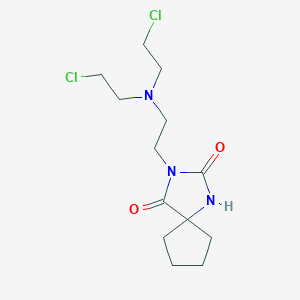
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
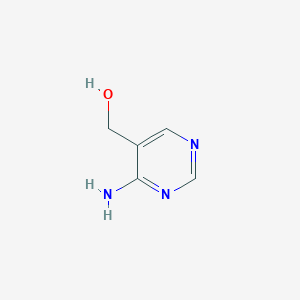
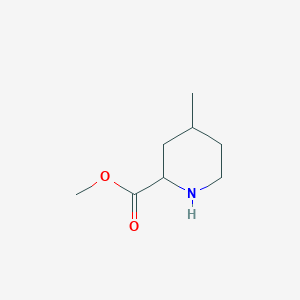


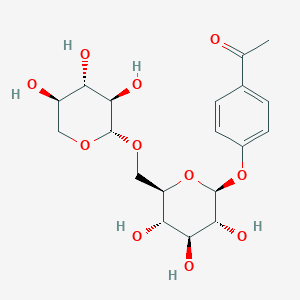
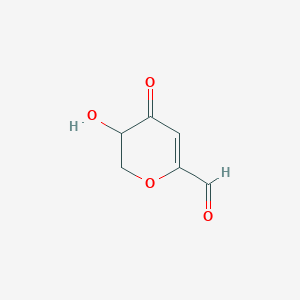
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
